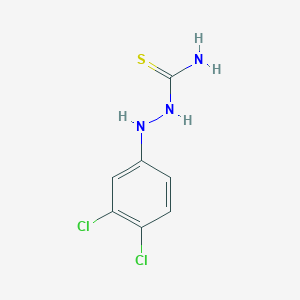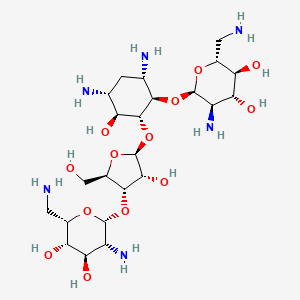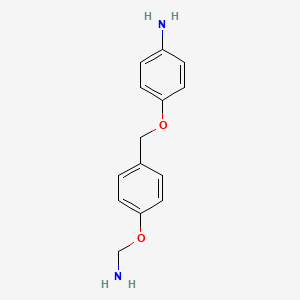
BARIUM FERRITE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium ferrite is a chemical compound with the formula BaFe₁₂O₁₉. It is a type of ferrite, which is a class of chemical compounds with iron oxide as a principal component. This compound is known for its magnetic properties and is commonly used in magnetic stripe cards, loudspeaker magnets, and magnetic tapes . It has a high packing density and is resistant to temperature changes, corrosion, and oxidation .
Mechanism of Action
Target of Action
Barium Ferrite, with the chemical formula BaFe12O19, is a highly magnetic material that primarily targets electromagnetic fields . Its primary targets are devices and applications that require magnetic properties, such as magnetic stripe cards, loudspeaker magnets, and radar absorption materials .
Mode of Action
This compound interacts with its targets through its inherent magnetic properties. The Fe3+ centers in this compound are ferrimagnetically coupled, and one unit cell of this compound has a net magnetic moment of 40 μB . When doped with other elements like Zr4+ or Nd3+, the ions enter the crystal site of the this compound, forming a single phase . This interaction results in changes in the magnetic properties of the compound, such as changes in coercivity and saturation magnetization .
Biochemical Pathways
For instance, in radar absorption applications, this compound can absorb and dissipate electromagnetic waves, thereby reducing the radar cross-section and enabling stealth applications .
Result of Action
The result of this compound’s action is the effective manipulation of magnetic fields. This manipulation enables its use in various applications, such as data storage, where the material’s magnetic nature and resistance to temperature change, corrosion, and oxidation make it ideal . In the context of radar absorption, this compound can achieve maximum reflection loss, making it a promising material for microwave absorption applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other ions. For example, when this compound is doped with Zr4+ ions, the lattice constant gradually increases, and particle size slightly reduces . Moreover, the action of this compound is also influenced by the frequency of the electromagnetic field it interacts with .
Preparation Methods
Barium ferrite can be synthesized through various methods, including the classical ceramic method, sol-gel process, and hydrothermal synthesis. The classical ceramic method involves firing mixtures of iron oxide and barium carbonate at high temperatures (around 1200°C) . The sol-gel process involves the use of barium acetate and iron nitrate as precursors, which are mixed and then heated to form this compound . The hydrothermal synthesis method involves mixing barium chloride, ferrous chloride, potassium nitrate, and sodium hydroxide under specific conditions to form this compound crystals .
Chemical Reactions Analysis
Barium ferrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can react with oxygen to form different oxides. In reduction reactions, it can be reduced to form lower oxidation state compounds. Substitution reactions involve the replacement of barium or iron ions with other metal ions, leading to the formation of different ferrite compounds . Common reagents used in these reactions include oxygen, hydrogen, and various metal salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Barium ferrite has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology and medicine, this compound nanoparticles are used for drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment for cancer . In industry, this compound is used in the production of permanent magnets, magnetic recording media, and microwave devices
Comparison with Similar Compounds
Barium ferrite is unique compared to other ferrite compounds due to its high magnetic properties and stability. Similar compounds include strontium ferrite (SrFe₁₂O₁₉) and calcium ferrite (CaFe₂O₄) . Strontium ferrite has similar magnetic properties but is less stable under certain conditions. Calcium ferrite has different magnetic properties and is used in different applications. This compound’s resistance to temperature changes, corrosion, and oxidation makes it more suitable for long-term applications .
Properties
CAS No. |
11138-11-7 |
|---|---|
Molecular Formula |
BaFe2O4 |
Molecular Weight |
313.01 g/mol |
IUPAC Name |
barium(2+);iron(3+);oxygen(2-) |
InChI |
InChI=1S/Ba.2Fe.4O/q+2;2*+3;4*-2 |
InChI Key |
RTVHKGIVFVKLDJ-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Fe+3].[Fe+3].[Ba+2] |
physical_description |
Pellets or Large Crystals |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of barium ferrite?
A1: The molecular formula of this compound is BaFe12O19. Its molecular weight is approximately 651.64 g/mol.
Q2: What are some characteristic spectroscopic features of this compound?
A: Infrared (IR) spectroscopy reveals characteristic absorption bands for this compound nanoparticles near 420.85 cm-1, 538.14 cm-1, and 572.86 cm-1. []
Q3: What gives this compound its magnetic properties?
A: The magnetic properties of this compound stem from its magnetocrystalline anisotropy, fine grain structure, and excellent chemical stability. [, ]
Q4: How does the sintering temperature affect the properties of this compound?
A: Sintering temperature significantly influences the grain size, density, and magnetic properties of this compound. [, ] For instance, higher sintering temperatures can lead to larger grain sizes and increased density.
Q5: Does the addition of dopants affect the properties of this compound?
A: Yes, doping this compound with elements like aluminum (Al3+) can significantly alter its magnetic and dielectric properties. [] For example, Al3+ doping can decrease saturation magnetization while increasing coercivity.
Q6: What are the primary applications of this compound?
A6: this compound is widely used in various applications, including:
- Magnetic recording media: Such as magnetic stripe cards and magnetic recording paper. [, ]
- Microwave absorption: Due to its ability to absorb electromagnetic waves. [, ]
- Permanent magnets: Thanks to its hard magnetic properties. []
Q7: What are some common methods for synthesizing this compound?
A7: Several methods are employed for synthesizing this compound, including:
- Sol-gel auto-combustion method: This method uses citric acid as fuel and results in fine, homogenous powders. [, ]
- Co-precipitation method: This technique involves precipitating barium and iron ions from a solution, followed by calcination. [, , ]
- Salt-melt method: This method utilizes a NaCl flux during calcination to promote this compound formation. []
- Hydrothermal synthesis: This method involves using high pressure and temperature in an aqueous environment. []
- Microwave-induced combustion: This technique employs microwave heating to initiate combustion and form this compound powders. []
Q8: How does the Fe/Ba ratio affect the properties of this compound?
A: The Fe/Ba ratio during synthesis significantly influences the magnetic properties of this compound. [] An optimal Fe/Ba ratio yields desired saturation magnetization and coercivity values.
Q9: How does particle size impact the magnetic properties of this compound?
A: Smaller particle sizes, especially in the nanometer range, enhance the magnetic properties of this compound, such as coercivity, due to the single-domain structure of the nanoparticles. [, ]
Q10: How can the morphology of this compound be controlled during synthesis?
A: Different morphologies of this compound, such as nanorods, nanofibers, and hollow spheres, can be synthesized by varying synthesis parameters, including the type of precursors, surfactants, and reaction conditions. [, ]
Q11: Can this compound be combined with other materials to form composites?
A: Yes, this compound can be incorporated into various matrices like polymers (e.g., polyvinyl alcohol, polyaniline) and cement to create composites with enhanced properties. [, , ]
Q12: How does the measurement temperature affect the magnetic properties of this compound?
A: The magnetic properties of this compound, particularly coercivity, can be influenced by the measurement temperature. [] For instance, coercivity may increase at lower temperatures due to changes in magnetic anisotropy.
Q13: How does the orientation of this compound particles affect its recording performance?
A: Longitudinally oriented this compound media exhibit superior recording characteristics at high densities compared to non-oriented media, potentially due to the effect of remanence curves. []
Q14: How does the addition of a coating affect the properties of this compound?
A: Coating this compound particles with materials like Ni-Co-P alloy can enhance its electromagnetic absorption properties by modifying its impedance matching and increasing magnetic losses. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








